molecular formula C19H18N2O3S B2749011 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide CAS No. 868376-02-7

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide

Cat. No. B2749011
CAS RN: 868376-02-7
M. Wt: 354.42
InChI Key: ZSVGNHINVZWKLE-VXPUYCOJSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has an allyl group and methoxy groups attached to the benzo[d]thiazole core .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzo[d]thiazole core . The electron-deficient nature of the thiazole ring might enable efficient intermolecular π–π overlap .

Scientific Research Applications

Antimicrobial Activity

This compound has shown potential in the field of antimicrobial research. A related molecule, Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate, derived from α-Hydroxyphosphonate, exhibited significant anti-Staphylococcus aureus properties . It’s plausible that (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide could be investigated for similar antimicrobial effects, given its structural similarities.

Anti-biofilm Properties

The same study that highlighted antimicrobial activity also noted the compound’s ability to disrupt biofilms . This is particularly important as biofilms can protect microbial communities from antibiotics, making infections difficult to treat.

Protease Induction

In the context of anti-biofilm activity, the compound induced overexpression of proteases in S. aureus, leading to the lysis of biofilms . This suggests a potential application in developing treatments that target the protective layers of pathogenic biofilms.

Crystal Structure Analysis

While not directly related to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide, a structurally similar compound was synthesized and had its crystal structure determined . This indicates that our compound of interest could also be used in crystallography studies to understand molecular interactions and stability.

Future Directions

The future directions for this compound could involve further exploration of its potential uses in various fields such as organic electronics and as chemosensors .

Mechanism of Action

Target of Action

Similar compounds have shown activity againstStaphylococcus aureus and have been involved in excited-state intramolecular proton transfer (ESIPT) reactions

Mode of Action

It is suggested that it may involve excited-state hydrogen bonds and proton transfers . The compound’s interaction with its targets could lead to changes in the target’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

It is known that similar compounds can affect theproton transfer process and have anti-Staphylococcus aureus and anti-biofilm properties

Result of Action

Similar compounds have shown to haveanti-Staphylococcus aureus and anti-biofilm properties , suggesting that this compound may also have antimicrobial effects. Additionally, it may affect the excited-state intramolecular proton transfer (ESIPT) reactions , which could have implications in optoelectronics and analytical tools.

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the solvent polarity can affect the excited-state hydrogen bonds and proton transfers

properties

IUPAC Name

4-methoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-4-12-21-17-15(24-3)6-5-7-16(17)25-19(21)20-18(22)13-8-10-14(23-2)11-9-13/h4-11H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVGNHINVZWKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide

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